C32H25ClN2O4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves multiple steps. One common method includes the reaction of 4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H-pyrrole-3-carboxylic acid with benzoyl chloride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine . The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as column chromatography . The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents such as chlorine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: shares similarities with other indolizine derivatives, such as indolizine-1,3-dione and pyrrolo[3,4-a]indolizine compounds
Uniqueness
What sets 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C32H25ClN2O4 |
---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
(3aR,4S,9aR,9bS)-8-benzoyl-4-(4-chlorobenzoyl)-2-(2,4-dimethylphenyl)-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-1,3-dione |
InChI |
InChI=1S/C32H25ClN2O4/c1-18-8-13-24(19(2)16-18)35-31(38)26-25-17-22(29(36)20-6-4-3-5-7-20)14-15-34(25)28(27(26)32(35)39)30(37)21-9-11-23(33)12-10-21/h3-17,25-28H,1-2H3/t25-,26-,27-,28+/m1/s1 |
InChI Key |
RRVVZYNZCAXTSD-HPQIJTKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=C(C=CN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=C(C=CN4C(C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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